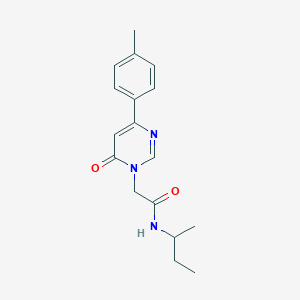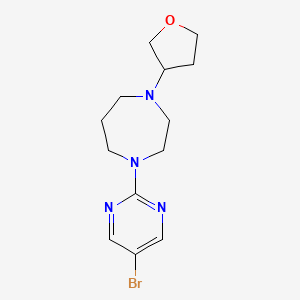
1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane, also known as BRD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BRD is a diazepane-based compound that has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane has been studied extensively due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. 1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane has been found to exhibit antitumor, antiviral, and antibacterial activities. It has also been studied for its potential use as a therapeutic agent for various diseases such as cancer, HIV, and tuberculosis.
Wirkmechanismus
The mechanism of action of 1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins involved in various cellular processes. 1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane has been found to inhibit the activity of DNA topoisomerase, which is involved in DNA replication and repair. It has also been found to inhibit the activity of HIV reverse transcriptase, which is involved in the replication of the virus.
Biochemische Und Physiologische Effekte
1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. 1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane has also been found to have an effect on the immune system by modulating the activity of certain immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily assessed using various techniques. 1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane has also been found to be stable under various conditions, which makes it suitable for long-term storage. However, 1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some experiments. 1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane can also exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane. One potential direction is to study its potential use as a therapeutic agent for various diseases such as cancer, HIV, and tuberculosis. Another potential direction is to study its mechanism of action in more detail to better understand its effects on various cellular processes. Additionally, further research is needed to assess the safety and efficacy of 1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane in vivo.
Synthesemethoden
1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane is a diazepane-based compound that has been synthesized using different methods. One of the most common methods for synthesizing 1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane is the reaction of 4-(oxolan-3-yl)-1,4-diazepane-1-carboxylic acid with 5-bromo-2-chloropyrimidine in the presence of a base. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
1-(5-bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN4O/c14-11-8-15-13(16-9-11)18-4-1-3-17(5-6-18)12-2-7-19-10-12/h8-9,12H,1-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBJJYLHDXIYQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NC=C(C=N2)Br)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2694773.png)
![5-(4-fluorobenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2694774.png)
amine](/img/structure/B2694776.png)
![2-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2694777.png)
![9-(benzo[d][1,3]dioxol-5-yl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2694778.png)
![3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2694780.png)

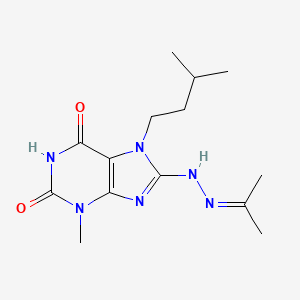
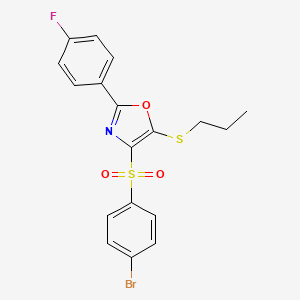

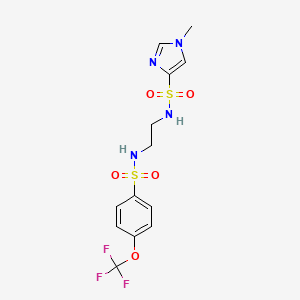
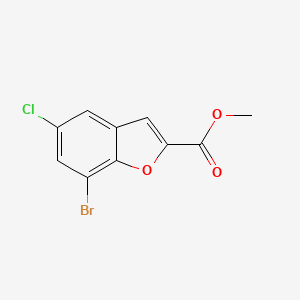
![(4-chlorophenyl)[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2694792.png)
